5-chloro-N-(4-ethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C15H16ClN3OS |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-chloro-N-(4-ethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-3-10-5-7-11(8-6-10)18-14(20)13-12(16)9-17-15(19-13)21-4-2/h5-9H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
YFTKRKFAQMFXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC |
Origin of Product |
United States |
Biological Activity
5-chloro-N-(4-ethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN5OS, with a molecular weight of 343.9 g/mol. The compound features a chloro substituent, an ethylsulfanyl group, and an ethylphenyl moiety attached to the pyrimidine core, which contributes to its unique reactivity and biological properties .
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific enzymes or receptors within various biological pathways, leading to modulation of cellular processes . Below are some key findings regarding its biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial effects against various microbial strains. For instance, it has been tested against E. coli, S. aureus, and K. pneumoniae, showing promising results in inhibiting microbial growth .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate that it may outperform traditional chemotherapeutics such as 5-Fluorouracil in certain assays .
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor activity related to cell signaling pathways that control apoptosis and cell cycle progression .
Table 1: Antimicrobial Activity Results
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| E. coli | 32 µg/mL | Significant inhibition observed |
| S. aureus | 16 µg/mL | Comparable to standard antibiotics |
| K. pneumoniae | 64 µg/mL | Moderate activity noted |
Table 2: Anticancer Activity (IC50 Values)
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 9.46 | 5-Fluorouracil | 17.02 |
| A549 | 3.34 | 5-Fluorouracil | 11.73 |
Case Studies
Case Study 1 : A study conducted by Jame et al. evaluated the cytotoxicity of various pyrimidine derivatives on different cancer cell lines, including HepG2 and HCT-116. The results indicated that compounds similar to this compound exhibited considerable cytotoxicity, with maximum inhibition rates exceeding 65% at specific concentrations .
Case Study 2 : Another investigation assessed the compound's efficacy against E. faecalis in conjunction with its antineoplastic properties, highlighting its potential dual role in both antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Ethylsulfanyl vs. Isopropylsulfanyl
Replacing the ethylsulfanyl group with isopropylsulfanyl (as in 5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide, ) introduces steric bulk. The isopropyl group may hinder binding in sterically sensitive environments but could improve selectivity for larger active sites.
Ethylsulfanyl vs. Sulfonyl Groups
The sulfonyl group in 5-chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide ( ) increases polarity and electron-withdrawing effects compared to ethylsulfanyl. This substitution likely reduces membrane permeability but enhances solubility and hydrogen-bonding capacity.
Ethylsulfanyl vs. Methylsulfanyl
The methylpiperazine substituent introduces a basic nitrogen, enhancing aqueous solubility.
Modifications in the Aromatic Carboxamide Group
4-Ethylphenyl vs. Methoxyphenyl
5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide ( BH36809, ) features methoxy groups at positions 2 and 5 of the phenyl ring. These electron-donating groups may alter electronic distribution, increasing resonance stability and hydrogen-bond acceptor capacity compared to the non-polar ethyl group.
4-Ethylphenyl vs. Difluoromethoxyphenyl
The 4-(difluoromethoxy)phenyl group in 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide ( ) introduces both lipophilicity and electronegativity. The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents.
4-Ethylphenyl vs. Sulfamoylphenethyl
However, the extended phenethyl chain may reduce bioavailability due to increased molecular weight.
Data Table: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Research Findings and Implications
Electronic Effects : Sulfonyl groups (e.g., ) increase polarity, favoring interactions with charged residues but reducing blood-brain barrier penetration.
Steric Considerations : Bulkier substituents like isopropylsulfanyl ( ) may limit off-target interactions but require larger binding pockets.
Metabolic Stability : Fluorinated or methoxy-substituted aromatics (e.g., ) resist cytochrome P450-mediated oxidation, extending half-life.
Solubility : Piperazine-containing derivatives ( ) exhibit improved aqueous solubility due to basic nitrogen atoms.
Preparation Methods
Construction of the Pyrimidine Core
The pyrimidine ring is typically synthesized via cyclization or modification of pre-existing heterocycles. Key intermediates include 4,6-dichloropyrimidine-5-carboxylic acid derivatives, which allow sequential functionalization.
Example Protocol (CN109467536A):
-
Starting Material : 2-Chloro-5-bromopyrimidine reacts with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) under Grignard reagent catalysis (e.g., isopropylmagnesium chloride-lithium chloride complex).
-
Acid/Base Hydrolysis : The tert-butyl ester intermediate undergoes hydrolysis with aqueous HCl or NaOH to yield 2-chloropyrimidine-5-carboxylic acid.
-
Chlorination : POCl₃ or SOCl₂ introduces the 5-chloro substituent (yield: 82–91%).
Introduction of the Ethylsulfanyl Group
Thioether incorporation at position 2 is achieved via nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling.
Method A: Nucleophilic Substitution (CN103896857A)
-
Reagents : Sodium ethanethiolate (NaSEt) in DMF or THF.
-
Conditions : 60–80°C, 4–6 hours.
-
Yield : 75–85% for 2-(ethylsulfanyl)-4,6-dichloropyrimidine-5-carboxylate intermediates.
Method B: Palladium-Catalyzed Coupling (WO2021175959A1)
-
Catalyst : Pd(PPh₃)₄ with Cs₂CO₃ as base.
-
Solvent : 1,4-Dioxane, 100°C, 12 hours.
-
Yield : 70–78% for analogous 3-alkylsulfanylpyridines.
Amidation at Position 4
Conversion of the carboxylic acid/ester to the carboxamide is critical. Two approaches dominate:
Approach 1: Direct Amidation of Ester (CN103896857A)
-
Ester Activation : Ethyl 4-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylate reacts with 4-ethylaniline in presence of HATU/EDCI and DIPEA.
-
Conditions : DCM or THF, room temperature, 12–24 hours.
-
Yield : 65–72%.
Approach 2: Acid Chloride Intermediate (JP2019081800)
-
Acid Chloride Formation : Treat 4-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid with SOCl₂ or oxalyl chloride.
-
Amine Coupling : Add 4-ethylaniline in presence of triethylamine (TEA).
-
Yield : 80–88% after recrystallization.
Optimization and Challenges
Regioselectivity in Chlorination
Purification of Intermediates
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves ester and amide intermediates.
-
Recrystallization : Methanol/water mixtures purify final products (purity >98%).
Comparative Data Table
Q & A
Q. What established synthetic routes are available for 5-chloro-N-(4-ethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and what parameters critically influence reaction yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A common route includes:
Chlorination : Introduction of the chloro group at position 5 using POCl₃ or SOCl₂ under reflux (80–100°C, 6–12 hours).
Sulfanylation : Reaction with ethanethiol in the presence of a base (e.g., NaH) at 60–80°C to install the ethylsulfanyl group.
Amidation : Coupling the 4-carboxylic acid derivative with 4-ethylaniline via carbodiimide-mediated activation (EDCI/HOBt) in anhydrous DMF at room temperature.
Q. Critical Parameters :
- Temperature Control : Excessive heat during chlorination can lead to decomposition.
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in amidation steps.
- Solvent Purity : Anhydrous conditions are essential to prevent hydrolysis of intermediates.
Reference Case : Analogous protocols for sulfanyl-acetamide derivatives highlight yield optimization through iterative adjustment of molar ratios and reaction time .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), ethylsulfanyl (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), and amide NH (δ 10–11 ppm).
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and pyrimidine ring carbons (δ 150–160 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å, C-S ~1.81 Å) and dihedral angles to validate stereoelectronic effects.
Example : A related N-(4-chlorophenyl)pyrimidine derivative was structurally confirmed via single-crystal X-ray analysis (R-factor = 0.058) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyrimidine core and the 4-ethylphenyl group to minimize by-products?
Methodological Answer:
- Coupling Agent Optimization : Replace EDCI/HOBt with DCC/DMAP for sterically hindered substrates.
- Solvent Screening : Test polar aprotic solvents (e.g., THF vs. DMF) to balance reactivity and solubility.
- By-Product Analysis : Use LC-MS to identify dimers or hydrolyzed intermediates; adjust stoichiometry (1.2:1 amine:acid ratio) to favor product formation.
Case Study : For a chromeno-pyrimidine derivative, switching from EDCI to DCC reduced by-product formation from 15% to 5% .
Q. How should researchers address contradictory bioactivity data across different cell lines or assays?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and target engagement (e.g., Western blot for kinase inhibition).
- Dose-Response Curves : Ensure IC₅₀ values are consistent across ≥3 independent replicates.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., chlorophenyl-pyrimidine derivatives) to identify structure-activity trends.
Example : A triazolopyrimidine sulfonamide showed conflicting IC₅₀ values (5 μM vs. 20 μM) in MCF-7 vs. HEK293 cells, resolved by profiling metabolic stability in each line .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. Focus on the chloro and sulfanyl groups as hydrogen bond acceptors.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex.
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., ATP-binding pockets).
Data Reference : A docking study of a related sulfanyl-pyrimidine carboxamide showed a ΔG of −9.2 kcal/mol with CDK2, correlating with experimental IC₅₀ values .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray analysis?
Methodological Answer:
- Solvent Gradient Screening : Test mixtures of DCM/hexane or ethanol/water in varying ratios.
- Temperature Ramp : Slow cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation.
- Additive Trials : Introduce 1% v/v diethyl ether to reduce nucleation density.
Case Study : Crystals of N-(4-chlorophenyl)-pyrimidine derivatives grew in ethyl acetate/hexane (3:7) with 0.2 Å positional uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
